1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
The compound 1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide features a complex heterocyclic architecture, combining a 4-fluorophenyl group, a hydroxythiazolo-triazole moiety, and a piperidine carboxamide scaffold. Comparisons with structurally analogous compounds (e.g., pyrazole derivatives, carboxamides, and halogenated heterocycles) can elucidate how variations in substituents and core rings influence physicochemical properties and bioactivity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c18-12-3-1-10(2-4-12)13(22-7-5-11(6-8-22)15(19)24)14-16(25)23-17(26-14)20-9-21-23/h1-4,9,11,13,25H,5-8H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRVFLVXJUBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Piperidine-4-carboxamide Moiety: This step involves the coupling of the piperidine-4-carboxamide with the previously formed intermediate, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or reduce the thiazolo[3,2-b][1,2,4]triazole ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Aromatic Groups
- Target Compound : Contains a 4-fluorophenyl group, which enhances lipophilicity and metabolic stability.
- Analogues: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (7b): Substitutes the thiazolo-triazole with a pyrazole ring and introduces a methoxyphenyl group . Fipronil: A pyrazole-based insecticide with trifluoromethyl and sulfinyl groups, demonstrating the importance of fluorinated substituents in pesticidal activity .
Heterocyclic Cores
- Target Compound : The hydroxythiazolo-triazole core is rare in the provided evidence but may confer unique electronic properties due to its fused sulfur- and nitrogen-containing rings.
- Analogues: Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): Features a pyrazole-quinoline hybrid, emphasizing the role of extended conjugation in stability . Ethiprole: A pyrazole insecticide with an ethylsulfinyl group, highlighting how sulfur-containing substituents modulate activity .
Carboxamide Functionality
- Target Compound : The piperidine-4-carboxamide group may enhance solubility and hydrogen-bonding capacity.
- Analogues :
Physicochemical Properties
*Calculated using fragment-based methods.
†Estimated based on structural similarity.
Research Findings and Limitations
- Key Finding : Substituent variation (e.g., fluorine position, heterocycle type) significantly impacts logP, solubility, and bioactivity. For instance, fipronil’s trifluoromethyl group increases logP by ~1.0 compared to the target compound .
- Limitations : The evidence lacks direct data on the target compound’s synthesis, stability, or applications. Comparative analyses rely on extrapolation from structurally related molecules.
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis involves multi-step reactions, beginning with the construction of the thiazolo-triazole core, followed by coupling with the 4-fluorophenyl group and piperidine-4-carboxamide. Critical steps include nucleophilic substitution for aryl group introduction and acylation for carboxamide formation. Optimal conditions include using anhydrous dimethylformamide (DMF) at 60–80°C under nitrogen to prevent hydrolysis. Catalysts like 4-dimethylaminopyridine (DMAP) enhance acylation efficiency. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended. Monitoring via TLC and spectroscopic validation (e.g., NMR) ensures intermediate quality .
Basic Research: Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Essential for verifying aromatic proton integration and heterocyclic connectivity.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (<5 ppm accuracy).
- HPLC : Assesses purity (≥95% using C18 column with acetonitrile/water + 0.1% TFA).
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹).
Cross-validation with analogous compounds (e.g., piperazine-thiazolo derivatives) ensures structural fidelity .
Basic Research: Biological Screening
Q. Q3. What in vitro models are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) per CLSI guidelines.
- Anticancer : MTT assays on MCF-7 (breast) and A549 (lung) cancer cells with 72-hour exposure.
- CNS targets : Radioligand displacement assays (e.g., serotonin 5-HT2A receptors).
Include positive controls (e.g., doxorubicin) and statistical validation (p<0.05) .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q4. How can SAR studies systematically enhance this compound’s bioactivity?
Answer:
- Modify substituents : Replace 4-fluorophenyl with Cl, CF3, or heteroaromatics; vary hydroxyl group (methylation/acetylation).
- Piperidine modifications : Introduce N-alkyl groups or sulfonamide replacements.
- Parallel synthesis : Use 96-well plates for efficiency. Validate via dose-response (IC50) and QSAR modeling (logP, polar surface area). Reference structural analogs (e.g., 3,4,5-trimethoxyphenyl derivatives ) for benchmarking.
Advanced Research: Mechanistic Studies
Q. Q5. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Bioavailability : Test stability in simulated gastric fluid (SGF) and liver microsomes.
- PK/PD modeling : Serial blood sampling for tissue distribution and clearance rates.
- Imaging : Use ¹⁸F-labeled analogs for PET tracking .
- Orthogonal validation : Combine Western blot (pathway inhibition) with transcriptomics .
Advanced Research: Metabolic and Toxicity Profiling
Q. Q6. What computational and experimental methods predict metabolic fate and toxicity?
Answer:
- In silico tools : SwissADME (CYP450 metabolism), ProTox-II (toxicophores), DEREK Nexus (hepatotoxicity risk).
- Molecular dynamics : GROMACS for protein-ligand stability.
- Experimental : Ames test (mutagenicity), hERG binding (cardiotoxicity). Cross-reference with piperazine-thiazolo analogs .
Advanced Research: Structural Crystallography
Q. Q7. How can crystallization experiments elucidate the compound’s 3D structure?
Answer:
- Screening : Use vapor diffusion with Crystal Screen HT kits (pH 6.5–7.5, PEG 3350 18–25% w/v).
- X-ray diffraction : Synchrotron data collection (λ = 0.978 Å) and refinement via SHELXT/PHENIX (Rwork/Rfree <0.20/0.25).
- Compare analogs : Reference CCDC entries for thiazolo-triazole scaffolds .
Advanced Research: Formulation Optimization
Q. Q8. What strategies improve solubility and stability for preclinical studies?
Answer:
- Solubility : Cyclodextrin complexation (sulfobutylether-β-cyclodextrin) or nano-milling (<200 nm).
- Stability testing : Thermal (40°C/75% RH), photostability (ICH Q1B), oxidation (0.3% H2O2).
- Lyophilization : Use trehalose (1:1 w/w) for long-term storage. Refer to piperidine-carboxamide analogs for excipient compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
